molecular formula C27H28N2O3 B247883 1-(Diphenylacetyl)-4-[(3-methylphenoxy)acetyl]piperazine

1-(Diphenylacetyl)-4-[(3-methylphenoxy)acetyl]piperazine

Cat. No.: B247883
M. Wt: 428.5 g/mol
InChI Key: IQUXAKGGSUDROU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Diphenylacetyl)-4-[(3-methylphenoxy)acetyl]piperazine is a synthetic compound that has been extensively studied for its various biochemical and physiological effects. It is commonly used in scientific research to investigate its mechanism of action and potential therapeutic applications. In

Mechanism of Action

The mechanism of action of 1-(Diphenylacetyl)-4-[(3-methylphenoxy)acetyl]piperazine is not fully understood. However, it has been shown to interact with various receptors and enzymes, including the dopamine D2 receptor, the sigma-1 receptor, and the monoamine oxidase enzyme. It has also been shown to modulate intracellular calcium levels and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to modulate neurotransmitter release and uptake, and to inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(Diphenylacetyl)-4-[(3-methylphenoxy)acetyl]piperazine in lab experiments is its well-characterized pharmacology and mechanism of action. It is also relatively easy to synthesize and has a high purity. However, one of the limitations is that it may have off-target effects, which can complicate data interpretation.

Future Directions

There are many future directions for the study of 1-(Diphenylacetyl)-4-[(3-methylphenoxy)acetyl]piperazine. One direction is to investigate its potential therapeutic applications in the treatment of various diseases, including cancer and neurological disorders. Another direction is to investigate its mechanism of action in more detail, including its interactions with various receptors and enzymes. Finally, future studies could investigate the potential of this compound as a tool compound for the development of novel therapeutics.

Synthesis Methods

The synthesis of 1-(Diphenylacetyl)-4-[(3-methylphenoxy)acetyl]piperazine involves the reaction of diphenylacetic acid with 3-methylphenol in the presence of thionyl chloride to form diphenylacetyl-3-methylphenyl ether. This intermediate is then reacted with piperazine in the presence of acetic anhydride to produce this compound. The synthesis method has been optimized and modified over the years to improve yield and purity.

Scientific Research Applications

1-(Diphenylacetyl)-4-[(3-methylphenoxy)acetyl]piperazine has been extensively studied for its various scientific research applications. It has been used as a tool compound to investigate the mechanism of action of various receptors and enzymes. It has also been investigated for its potential therapeutic applications in the treatment of various diseases, including cancer, neurological disorders, and infectious diseases.

Properties

Molecular Formula

C27H28N2O3

Molecular Weight

428.5 g/mol

IUPAC Name

1-[4-[2-(3-methylphenoxy)acetyl]piperazin-1-yl]-2,2-diphenylethanone

InChI

InChI=1S/C27H28N2O3/c1-21-9-8-14-24(19-21)32-20-25(30)28-15-17-29(18-16-28)27(31)26(22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2-14,19,26H,15-18,20H2,1H3

InChI Key

IQUXAKGGSUDROU-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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